molecular formula C18H21NO3 B2353747 3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477319-04-3

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone

Cat. No. B2353747
CAS RN: 477319-04-3
M. Wt: 299.37
InChI Key: WUPOXNFIQSYVGU-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-Methyl-2,4-dimethoxyamphetamine (4-MDA) is an amphetamine-like compound with a long history of use in scientific research. It is a member of the substituted amphetamine class of compounds, and has been used in studies of the pharmacological effects of psychoactive drugs, as well as in the development of novel therapeutics. The effects of 4-MDA on the central nervous system have been investigated in both laboratory animals and humans, and it has been found to have a range of pharmacological effects.

Scientific Research Applications

  • Formation and Reactivity in Lignin Treatment : A study by Li, Lundquist, and Stenhagen (1996) explored the formation of 1,2-diaryl-1-propanones, closely related to your compound of interest, during the acid treatment of birch lignin. This indicates potential applications in lignin modification and utilization processes (Li, Lundquist, & Stenhagen, 1996).

  • Intermediate in Synthesis Processes : Research by Coutts and Malicky (1974) described the synthesis of similar compounds, indicating that such chemicals can serve as intermediates in the synthesis of complex organic molecules, including potential pharmaceuticals (Coutts & Malicky, 1974).

  • Selective Reduction in Organic Chemistry : The research conducted by Reynolds, Wengryniuk, and Hartel (2007) on the reduction of α,β-epoxyketones to β-hydroxyketones using silyllithium reagents illustrates the potential of your compound in selective reduction processes in organic chemistry (Reynolds, Wengryniuk, & Hartel, 2007).

  • Asymmetric Synthesis Applications : A study by Choi et al. (2010) on the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol using yeast reductase demonstrates the use of related compounds in the production of chiral intermediates for pharmaceuticals (Choi et al., 2010).

  • Electron-Transfer Reactions in Organic Synthesis : Hasegawa et al. (1997) investigated the electron-transfer reactions of aromatic α,β-epoxy ketones, suggesting applications of your compound in the study of photochemical reactions and synthesis pathways (Hasegawa et al., 1997).

  • Utilization in Fine Chemistry : Huang Guo-dong (2005) synthesized 1,1-dimethoxy-2-propanone from pyruvaldehyde and methanol, indicating the potential of such compounds in fine chemical synthesis (Huang Guo-dong, 2005).

properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-4-6-14(7-5-13)17(20)10-11-19-16-9-8-15(21-2)12-18(16)22-3/h4-9,12,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOXNFIQSYVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477319-04-3
Record name 3-(2,4-DIMETHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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